molecular formula C19H32Cl2N2O2 B4409083 1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4409083
M. Wt: 391.4 g/mol
InChI Key: YDTFFFYIJMQJFK-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound with the molecular formula C19H31ClN2O2 It is known for its complex structure, which includes a piperazine ring substituted with a chlorinated phenoxy group and an ethoxyethyl chain

Properties

IUPAC Name

1-[2-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31ClN2O2.ClH/c1-15(2)17-14-18(20)16(3)13-19(17)24-12-11-23-10-9-22-7-5-21(4)6-8-22;/h13-15H,5-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTFFFYIJMQJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCOCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with an appropriate ethylene oxide derivative to form the phenoxyethanol intermediate.

    Etherification: The phenoxyethanol intermediate is then reacted with 2-chloroethyl ether under basic conditions to form the desired ethoxyethyl ether.

    Piperazine Substitution: The ethoxyethyl ether is subsequently reacted with 4-methylpiperazine in the presence of a suitable base to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-chloro-2-isopropyl-5-methylphenoxy)ethanimidamide hydrochloride
  • (4-chloro-2-isopropyl-5-methylphenoxy)acetic acid

Comparison: Compared to similar compounds, 1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
1-[2-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

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